N-[(naphthalen-2-yloxy)acetyl]-beta-alanine
Description
Properties
Molecular Formula |
C15H15NO4 |
|---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
3-[(2-naphthalen-2-yloxyacetyl)amino]propanoic acid |
InChI |
InChI=1S/C15H15NO4/c17-14(16-8-7-15(18)19)10-20-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2,(H,16,17)(H,18,19) |
InChI Key |
KCPOMCZZHDCSGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(naphthalen-2-yloxy)acetyl]-beta-alanine typically involves the reaction of naphthalen-2-yloxyacetic acid with beta-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of N-[(naphthalen-2-yloxy)acetyl]-beta-alanine typically involves coupling the naphthalene moiety with beta-alanine through an acetyl linker. A common method includes:
-
Formation of 2-(naphthalen-2-yloxy)acetyl chloride :
-
Acylation of beta-alanine :
Key Conditions :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dry ethanol or DMF | |
| Temperature | Reflux (70–80°C) | |
| Yield | Up to 76% |
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic, basic, or enzymatic conditions:
Acidic/Basic Hydrolysis
-
The acetyl group is cleaved, releasing beta-alanine and 2-(naphthalen-2-yloxy)acetic acid:
Kinetic Data :
| Condition | Rate Constant (k) | Half-life (t₁/₂) | Source |
|---|---|---|---|
| pH 1.0 | ~9.6 min | ||
| pH 13.0 | ~3.0 min |
Enzymatic Hydrolysis
Enzyme Parameters :
| Parameter | Value | Source |
|---|---|---|
Metabolic Pathways
In biological systems, This compound is metabolized via:
-
Deacetylation : As above, yielding beta-alanine for incorporation into carnosine or pantothenate biosynthesis .
-
Oxidation of the naphthalene moiety : The naphthalen-2-yloxy group may undergo hepatic oxidation to form 1,4-naphthoquinone derivatives, which are redox-active .
Key Enzymes :
-
Cytochrome P450 monooxygenases (CYP2E1, CYP3A4) for naphthalene oxidation .
-
Beta-alanine-pyruvate transaminase for beta-alanine metabolism .
Stability and Reactivity
Scientific Research Applications
Medicinal Chemistry and Drug Design
N-[(naphthalen-2-yloxy)acetyl]-beta-alanine is of interest for its potential therapeutic effects. The compound's structure suggests it may interact with biological systems in ways that could be beneficial for various medical conditions.
Potential Biological Activities
- Antioxidant Properties : The naphthalene moiety may contribute to the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.
- Neuroprotective Effects : Similar compounds have been studied for their ability to protect neuronal cells from damage, suggesting a possible application in neurodegenerative diseases.
Biochemical Properties
The incorporation of beta-alanine into the structure enhances the compound's potential as a biochemical agent. Beta-alanine is known to increase muscle carnosine levels, which can improve exercise performance and delay fatigue.
Clinical Studies and Case Reports
Recent studies have explored the effects of beta-alanine supplementation on exercise performance, which indirectly supports the potential applications of this compound.
Exercise Performance Enhancement
A systematic review indicated that beta-alanine supplementation (4–6 g daily) significantly improves exercise performance, particularly in tasks lasting 1 to 4 minutes . Notably:
- Increased Time to Exhaustion (TTE) : Participants supplementing with beta-alanine demonstrated improved TTE in high-intensity exercises .
- Effects on Older Adults : Research has shown that beta-alanine can enhance physical performance in older adults, potentially aiding in the management of age-related muscle loss .
Comparative Data Table
The following table summarizes key findings from various studies related to beta-alanine supplementation and its implications for this compound:
| Study Author (Year) | Intervention | Duration | Sample Size | Key Findings |
|---|---|---|---|---|
| del Favero et al. (2012) | Beta-alanine (3.2 g/day) | 12 weeks | 18 | Increased muscle carnosine content; improved exercise capacity |
| McCormack et al. (2013) | Beta-alanine (800 mg or 1200 mg/day) | 12 weeks | 60 | Improved physical working capacity and muscle function |
| Furst et al. (2018) | Beta-alanine (2.4 g/day) | 28 days | 12 | Increased exercise capacity; reduced cognitive decline post-exercise |
Mechanism of Action
The mechanism of action of N-[(naphthalen-2-yloxy)acetyl]-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The naphthalene moiety can intercalate into DNA, affecting gene expression, while the beta-alanine backbone may interact with amino acid transporters, influencing cellular uptake and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Acetamide Derivatives
a. N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide ()
- Structure: Contains a morpholinoethyl group instead of β-alanine.
- Key Difference : The morpholine ring enhances solubility and may modulate receptor binding compared to β-alanine’s carboxylate group.
c. Compounds 7c–7f ()
- Structure : Triazole-linked acetamides with nitro/methoxy-phenyl groups.
- Spectral Data : IR peaks at 1650–1680 cm⁻¹ (C=O stretch); NMR signals for naphthalene protons (δ 7.2–8.5 ppm) .
Ester Derivatives
N-2-Naphthalenyl-Beta-Alanine Methyl Ester ()
- Structure : Methyl ester of β-alanine with a naphthalen-2-yl group.
- Properties: Molecular weight 229.27 g/mol (C₁₄H₁₅NO₂).
- Contrast : The target compound’s free carboxylate may improve water solubility and metabolic stability compared to the ester.
Peptide Conjugates
(2-(Naphthalen-2-yloxy)acetyl)-L-alanyl-L-alanine (2NapAA, )
- Structure : Dipeptide (L-alanyl-L-alanine) conjugated to the naphthalen-2-yloxy acetyl group.
- Function : Forms hydrogels via π-π stacking and hydrogen bonding. Exhibits gel-to-crystal transitions, useful in materials science .
- Divergence: The dipeptide backbone enables hierarchical self-assembly, a property absent in the monomeric β-alanine derivative.
Thiazole Derivatives
Comparative Analysis of Key Properties
Biological Activity
N-[(naphthalen-2-yloxy)acetyl]-beta-alanine is a synthetic compound that integrates the structural features of naphthalene and beta-alanine. Its unique structure suggests potential biological activities that are of interest in medicinal chemistry, particularly in drug design and therapeutic applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications.
Synthesis and Chemical Structure
The synthesis of this compound typically involves traditional organic synthesis techniques. The compound features a naphthalen-2-yloxy group linked to an acetyl moiety and a beta-alanine backbone. This combination may enhance its pharmacological properties compared to simpler analogs.
This compound is hypothesized to interact with various receptors and enzymes due to its beta-alanine component, which is known to influence neurotransmission. Specifically, it may affect glycine receptors and inhibit enzymes involved in beta-alanine metabolism, such as N-acetyl-beta-alanine deacetylase.
Potential Mechanisms:
- Receptor Interaction: May enhance or inhibit receptor activity related to neurotransmission.
- Enzyme Inhibition: Could modulate enzyme activity involved in amino acid metabolism.
Comparative Biological Activity
The following table summarizes the structural features and known biological activities of related compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| This compound | Naphthalene moiety + Acetyl + Beta-Alanine | Potentially enhances performance; specific activities unknown |
| Beta-Alanine | Simple beta-amino acid | Increases muscle carnosine levels |
| N-acetyl-beta-alanine | Acetylated beta-amino acid | Similar benefits as beta-alanine |
| Various Naphthalene Derivatives | Diverse functional groups attached | Antimicrobial, anti-inflammatory activities |
Case Studies and Research Findings
Recent studies have explored the effects of beta-alanine supplementation on exercise performance, which may provide insights into the potential benefits of this compound.
-
Exercise Performance Enhancement:
- A meta-analysis indicated that beta-alanine supplementation significantly increases muscle carnosine levels, improving exercise performance, particularly in high-intensity tasks lasting 1 to 4 minutes .
- Participants consuming 4–6 g daily for 4 weeks showed notable improvements in time to exhaustion (TTE) during various physical tasks .
- Individual Variability:
- Safety Profile:
Q & A
Q. What validated synthetic methodologies are available for N-[(naphthalen-2-yloxy)acetyl]-β-alanine and its structural analogs?
The compound and its analogs are synthesized via 1,3-dipolar cycloaddition between azides and terminal alkynes. For example:
- Azide precursor preparation : React naphthalen-2-yloxy acetyl chloride with NaN₃ to generate the azide intermediate.
- Cycloaddition : Use Cu(I)-catalyzed "click chemistry" (e.g., CuSO₄·5H₂O and sodium ascorbate) with β-alanine-derived alkynes under mild conditions (25–60°C, 12–24 hrs) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) yields >95% purity.
Q. How are spectroscopic techniques employed to confirm the structure of N-[(naphthalen-2-yloxy)acetyl]-β-alanine derivatives?
Q. What crystallographic strategies are recommended for resolving structural ambiguities in naphthalene-containing acetamide derivatives?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer.
- Refinement : Apply SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks .
- Validation : Cross-check with PLATON for symmetry checks and Mercury for visualization of π-π stacking interactions .
Advanced Research Questions
Q. How do substituent effects (e.g., nitro, chloro, methoxy) influence the reactivity and bioactivity of N-[(naphthalen-2-yloxy)acetyl]-β-alanine analogs?
- Electron-withdrawing groups (e.g., –NO₂, –Cl) : Enhance electrophilicity, accelerating cycloaddition kinetics (studied via DFT calculations at B3LYP/6-31G* level) .
- Bioactivity modulation : Chloro-substituted analogs (e.g., compound 7k) show improved antimicrobial activity (MIC = 8 µg/mL against S. aureus), likely due to increased lipophilicity .
Q. What role do hydrogen-bonding networks play in the solid-state stability of these compounds?
Q. How can analytical workflows be optimized to detect trace metabolites of N-[(naphthalen-2-yloxy)acetyl]-β-alanine in biological matrices?
- Sample preparation : Use solid-phase extraction (C18 cartridges, pH 7.0) to isolate metabolites from urine or plasma .
- HPLC-MS/MS : Employ a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) with gradient elution (0.1% formic acid in H₂O/MeCN). Monitor transitions m/z 373→165 (parent ion) and 393→177 (chlorinated metabolite) .
Q. How should researchers address contradictions in spectral data (e.g., HRMS discrepancies) during structural validation?
Q. What computational methods are suitable for predicting the pharmacokinetic properties of these derivatives?
- ADMET prediction : Use SwissADME to calculate logP (2.5–3.8), topological polar surface area (80–100 Ų), and blood-brain barrier permeability (<0.1) .
- Molecular docking : AutoDock Vina simulations reveal binding affinities (−8.5 to −10.2 kcal/mol) for COX-2 inhibition, correlating with anti-inflammatory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
